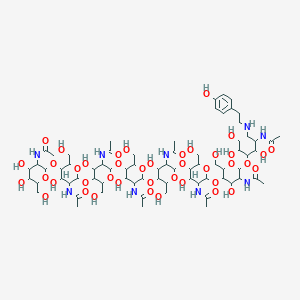
N-Acetylchitooctaose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetylchitooctaose (NAcChO) is a carbohydrate molecule that has been the subject of much scientific research due to its potential applications in various fields. NAcChO is a linear chain of eight N-acetylglucosamine (GlcNAc) units, linked by β-1,4-glycosidic bonds. It is a type of chitin oligosaccharide that is derived from chitin, a structural polysaccharide found in the exoskeletons of crustaceans, insects, and other arthropods.
Wirkmechanismus
The mechanism of action of N-Acetylchitooctaose is not fully understood, but it is believed to involve interactions with immune cells and other biological molecules. N-Acetylchitooctaose has been shown to activate macrophages and stimulate the production of cytokines, which are involved in the regulation of immune responses. It has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response.
Biochemische Und Physiologische Effekte
N-Acetylchitooctaose has been shown to have various biochemical and physiological effects, including the modulation of immune responses, the inhibition of inflammation, and the promotion of tissue repair. It has also been shown to have antioxidant and anti-aging properties. In addition, N-Acetylchitooctaose has been shown to have prebiotic effects, promoting the growth of beneficial gut bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
N-Acetylchitooctaose has several advantages for lab experiments, including its availability, stability, and low toxicity. It can be easily synthesized from chitin and is stable under a wide range of conditions. However, N-Acetylchitooctaose has some limitations, including its high cost and limited solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-Acetylchitooctaose, including the development of new synthesis methods, the investigation of its potential therapeutic applications, and the exploration of its interactions with biological molecules. Further research is needed to fully understand the mechanism of action of N-Acetylchitooctaose and its potential applications in various fields.
Synthesemethoden
N-Acetylchitooctaose can be synthesized from chitin through a series of enzymatic and chemical reactions. The process involves the deacetylation of chitin to produce chitosan, which is then further hydrolyzed to obtain N-acetylchitooligosaccharides (N-AcetylchitooctaoseS). N-Acetylchitooctaose can be obtained by selectively deacetylating the N-acetyl groups of N-AcetylchitooctaoseS using chitinase or N-acetylglucosaminidase enzymes.
Wissenschaftliche Forschungsanwendungen
N-Acetylchitooctaose has been extensively studied for its potential applications in various fields, including biomedical research, agriculture, and food industry. In biomedical research, N-Acetylchitooctaose has been shown to have immunomodulatory, anti-inflammatory, and anti-tumor properties. It has also been investigated as a potential therapeutic agent for the treatment of various diseases, including cancer, autoimmune disorders, and infectious diseases.
Eigenschaften
CAS-Nummer |
150921-27-0 |
|---|---|
Produktname |
N-Acetylchitooctaose |
Molekularformel |
C72H117N9O41 |
Molekulargewicht |
1764.7 g/mol |
IUPAC-Name |
N-[2-[5-acetamido-6-[5-acetamido-6-[5-acetamido-6-[5-acetamido-6-[5-acetamido-6-[5-acetamido-6-[5-acetamido-1,2,4-trihydroxy-6-[2-(4-hydroxyphenyl)ethylamino]hexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C72H117N9O41/c1-24(90)74-34(15-73-14-13-32-9-11-33(98)12-10-32)50(100)59(35(99)16-82)116-67-44(76-26(3)92)53(103)61(37(18-84)110-67)118-69-46(78-28(5)94)55(105)63(39(20-86)112-69)120-71-48(80-30(7)96)57(107)65(41(22-88)114-71)122-72-49(81-31(8)97)58(108)64(42(23-89)115-72)121-70-47(79-29(6)95)56(106)62(40(21-87)113-70)119-68-45(77-27(4)93)54(104)60(38(19-85)111-68)117-66-43(75-25(2)91)52(102)51(101)36(17-83)109-66/h9-12,34-73,82-89,98-108H,13-23H2,1-8H3,(H,74,90)(H,75,91)(H,76,92)(H,77,93)(H,78,94)(H,79,95)(H,80,96)(H,81,97) |
InChI-Schlüssel |
OVXKCXRAHKVFNJ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC4C(OC(C(C4O)NC(=O)C)OC5C(OC(C(C5O)NC(=O)C)OC6C(OC(C(C6O)NC(=O)C)OC7C(OC(C(C7O)NC(=O)C)OC(C(CO)O)C(C(CNCCC8=CC=C(C=C8)O)NC(=O)C)O)CO)CO)CO)CO)CO)CO)CO)O)O |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC4C(OC(C(C4O)NC(=O)C)OC5C(OC(C(C5O)NC(=O)C)OC6C(OC(C(C6O)NC(=O)C)OC7C(OC(C(C7O)NC(=O)C)OC(C(CO)O)C(C(CNCCC8=CC=C(C=C8)O)NC(=O)C)O)CO)CO)CO)CO)CO)CO)CO)O)O |
Synonyme |
(GlcNAc)8 N-acetylchitooctaose |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



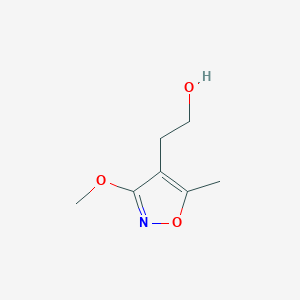

![N-{[(1-Ethoxycyclopropyl)oxy]methyl}-N-methylacetamide](/img/structure/B129077.png)

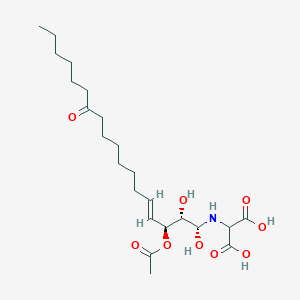
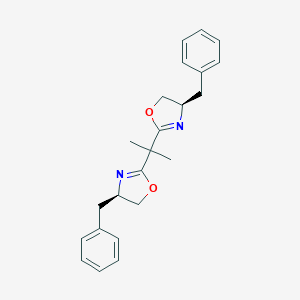
![(1R,2S,3S,5S,6S,7S,10S,11R,14S,16R)-6-(3-Hydroxyprop-1-ynyl)-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-ene-6,14,16-triol](/img/structure/B129081.png)
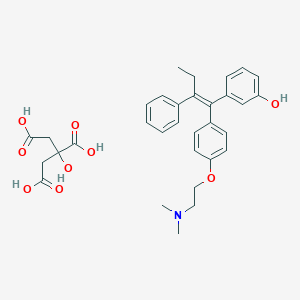
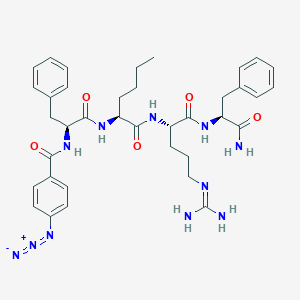

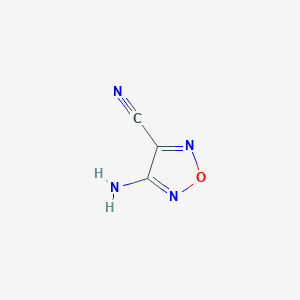

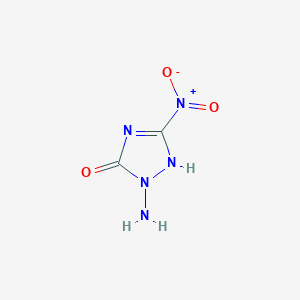
![6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B129104.png)